molecular formula C20H18BNO2 B13138286 (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid CAS No. 921198-23-4

(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid

Cat. No.: B13138286
CAS No.: 921198-23-4
M. Wt: 315.2 g/mol
InChI Key: RXVMLBSULWNSDB-UHFFFAOYSA-N
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Description

(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a fluorenyl group via an aminomethyl linkage. The unique structure of this compound makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the Friedel-Crafts acylation of fluorene with an appropriate acyl chloride.

    Aminomethylation: The fluorenyl group is then aminomethylated using formaldehyde and an amine to introduce the aminomethyl linkage.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: Reduction reactions can target the fluorenyl group or the aminomethyl linkage, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Reduced fluorenyl derivatives or aminomethyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules. The boronic acid group can interact with biological molecules, such as enzymes and receptors, through these reversible interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    (3-(((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative with a similar fluorenyl group.

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: A derivative with an additional allyloxy group.

Uniqueness: (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is unique due to its specific combination of a boronic acid group, a phenyl ring, and a fluorenyl group. This structure provides distinct reactivity and applications compared to other similar compounds, particularly in its ability to participate in Suzuki-Miyaura cross-coupling reactions and its potential use in BNCT.

Properties

CAS No.

921198-23-4

Molecular Formula

C20H18BNO2

Molecular Weight

315.2 g/mol

IUPAC Name

[3-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C20H18BNO2/c23-21(24)15-7-5-6-14(12-15)13-22-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20,22-24H,13H2

InChI Key

RXVMLBSULWNSDB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O

Origin of Product

United States

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